3-(5-Ethyl-1H-pyrazol-3-YL)pyridine
Description
3-(5-Ethyl-1H-pyrazol-3-YL)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 5-ethyl-substituted pyrazole moiety. Pyrazole-containing compounds are of significant interest due to their diverse biological activities, including enzyme inhibition, anticancer effects, and roles in epigenetic regulation .
Properties
IUPAC Name |
3-(5-ethyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-9-6-10(13-12-9)8-4-3-5-11-7-8/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJWRRBQYYIQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579090 | |
| Record name | 3-(5-Ethyl-1H-pyrazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251658-76-1 | |
| Record name | 3-(5-Ethyl-1H-pyrazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
- Structure : The piperidine-methoxy group replaces the pyrazole ring in this analog. This modification enhances binding to lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.
- Synthesis: Optimized via structure-activity relationship (SAR) studies, introducing the piperidine moiety improved selectivity over monoamine oxidases (MAOs) by >160-fold .
- Key Advantage : High enzymatic inhibition (Ki = 29 nM) and potent antiproliferative effects in cancer cells (EC50 = 280 nM) .
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
- Structure : Substitution of pyrazole with a tetrazole ring. The phenyl group at the 5-position increases aromaticity and stability.
- Synthesis: Synthesized via hetarylation of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid in DMSO, noted for reagent safety and fewer synthetic steps .
- Key Advantage: Potential for diverse biological applications, though its activity remains under investigation .
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine
- Structure : Features a triazole ring instead of pyrazole. Molecular formula: C13H10N4 (Molar mass: 222.25 g/mol).
- Physicochemical Properties : Predicted moderate polarity due to the triazole-pyridine system, though solubility data are lacking .
Target Compound: 3-(5-Ethyl-1H-pyrazol-3-YL)pyridine
- Synthetic Considerations : Likely requires optimization of pyrazole ring functionalization, similar to methods in .
Key Observations :
- The piperidine-methoxy analog demonstrates superior enzymatic and cellular potency due to its optimized binding to LSD1’s flavin adenine dinucleotide (FAD) cofactor .
- Tetrazole and triazole analogs may exhibit distinct target profiles due to differences in heterocycle electronics and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
- Stability : Tetrazoles are prone to metabolic degradation, whereas pyrazoles and triazoles generally exhibit better stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
